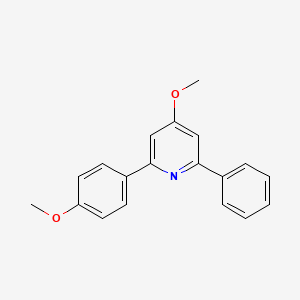

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Übersicht

Beschreibung

The compound “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” likely belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would likely consist of a pyridine ring substituted with a phenyl ring and two methoxy groups . The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis

Phenylpyridines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The reactivity of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on the positions of the substituents on the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Wissenschaftliche Forschungsanwendungen

Geometric Analysis and Electronic Structure

- The methoxy group in compounds like 4-(4-Methoxyphenyl)-2,6-diphenylpyridine significantly influences the geometry of the benzene ring. Crystal and molecular structure studies supported by Ab Initio Calculations have shown that the methoxy group interacts strongly with the ring via the resonance effect, leading to significant deformations of the exo-cyclic bond angles. This interaction also induces a more double character of certain bonds, favoring one Kekule structure (Krygowski et al., 1994).

Corrosion Inhibition

- Pyridine derivatives, including those similar to 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid. Experimental studies combined with quantum chemical analysis revealed these compounds' protective film formation and adsorption properties on mild steel surfaces (Ansari et al., 2015).

Material Synthesis and Redox Properties

- The synthesis of complex materials, such as diphosphene carrying a sterically protecting group with a reversible redox site, has been achieved using derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine. This has enabled the construction of novel redox systems combining diphosphene and triarylamine units (Tsuji et al., 1999).

Photophysical Properties and Metal Complexes

- Studies have explored the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines, where derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine play a crucial role. These studies focus on how different substituents influence the complexes' luminescence and electronic properties (Neve et al., 1999).

Luminescent Materials

- The synthesis of luminescent materials featuring bent-core structures has been achieved using derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine. Such compounds exhibit promising liquid crystalline behavior and photo-physical properties, making them suitable for various applications, including display technologies (Ahipa et al., 2014).

Zinc Ion Detection

- Derivatives of 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine have been utilized for the selective and sensitive ratiometric fluorescence quantification of zinc ions. This approach is significant in bioanalytical chemistry due to zinc's essential role in biological processes (Liang & Rao, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSSJOTYXKOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

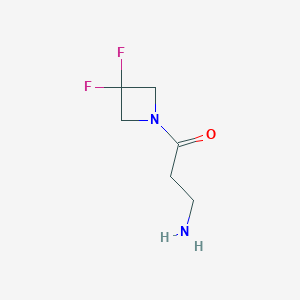

![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)

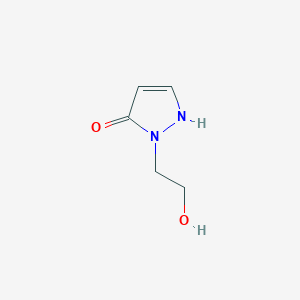

![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)

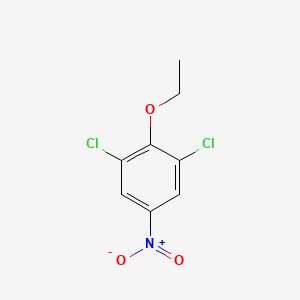

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

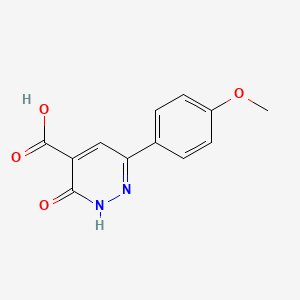

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)